N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1009292-04-9
VCID: VC0368160
InChI: InChI=1S/C19H20N2O3/c1-13-8-9-17-16(12-13)18(20-14(2)22)19(23)21(17)10-11-24-15-6-4-3-5-7-15/h3-9,12,18H,10-11H2,1-2H3,(H,20,22)
SMILES: CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4g/mol

N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

CAS No.: 1009292-04-9

Main Products

VCID: VC0368160

Molecular Formula: C19H20N2O3

Molecular Weight: 324.4g/mol

N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide - 1009292-04-9

CAS No. 1009292-04-9
Product Name N-[5-Methyl-2-oxo-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Molecular Formula C19H20N2O3
Molecular Weight 324.4g/mol
IUPAC Name N-[5-methyl-2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C19H20N2O3/c1-13-8-9-17-16(12-13)18(20-14(2)22)19(23)21(17)10-11-24-15-6-4-3-5-7-15/h3-9,12,18H,10-11H2,1-2H3,(H,20,22)
Standard InChIKey BJYOCOHRXCSGHK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCOC3=CC=CC=C3
PubChem Compound 17530779
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator